molecular formula C29H28N2O5 B12473540 2-methylpropyl 4-({[4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl]carbonyl}amino)benzoate

2-methylpropyl 4-({[4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl]carbonyl}amino)benzoate

Cat. No.: B12473540
M. Wt: 484.5 g/mol
InChI Key: YHELEMSCMGDNEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-METHYLPROPYL 4-(4-{3,5-DIOXO-4-AZATETRACYCLO[5.3.2.0(2),?.0?,(1)?]DODEC-11-EN-4-YL}BENZAMIDO)BENZOATE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a tetracyclic core with multiple functional groups, making it a subject of interest in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYLPROPYL 4-(4-{3,5-DIOXO-4-AZATETRACYCL[5.3.2.0(2),?.0?,(1)?]DODEC-11-EN-4-YL}BENZAMIDO)BENZOATE typically involves multi-step organic reactions. One common method includes the reaction of 4-amino-4-azatetracyclo[5.3.2.0(2),?.0?,(1)?]dodec-11-ene-3,5-dione with arylisocyanates in refluxing benzene for 12 hours . This step is followed by the esterification of the resulting intermediate with 2-methylpropyl 4-aminobenzoate under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification process often involves recrystallization and chromatography techniques to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-METHYLPROPYL 4-(4-{3,5-DIOXO-4-AZATETRACYCL[5.3.2.0(2),?.0?,(1)?]DODEC-11-EN-4-YL}BENZAMIDO)BENZOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

Scientific Research Applications

2-METHYLPROPYL 4-(4-{3,5-DIOXO-4-AZATETRACYCL[5.3.2.0(2),?.0?,(1)?]DODEC-11-EN-4-YL}BENZAMIDO)BENZOATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-METHYLPROPYL 4-(4-{3,5-DIOXO-4-AZATETRACYCL[5.3.2.0(2),?.0?,(1)?]DODEC-11-EN-4-YL}BENZAMIDO)BENZOATE involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-METHYLPROPYL 4-(4-{3,5-DIOXO-4-AZATETRACYCL[5.3.2.0(2),?.0?,(1)?]DODEC-11-EN-4-YL}BENZAMIDO)BENZOATE is unique due to its specific ester and amide functional groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

Molecular Formula

C29H28N2O5

Molecular Weight

484.5 g/mol

IUPAC Name

2-methylpropyl 4-[[4-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)benzoyl]amino]benzoate

InChI

InChI=1S/C29H28N2O5/c1-15(2)14-36-29(35)17-3-7-18(8-4-17)30-26(32)16-5-9-19(10-6-16)31-27(33)24-20-11-12-21(23-13-22(20)23)25(24)28(31)34/h3-12,15,20-25H,13-14H2,1-2H3,(H,30,32)

InChI Key

YHELEMSCMGDNEA-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3C(=O)C4C5C=CC(C4C3=O)C6C5C6

Origin of Product

United States

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